4-(3-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one
Overview
Description
4-(3-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one is a useful research compound. Its molecular formula is C9H6FNOS and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Biological Activity
4-(3-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one (CAS No. 1095110-42-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, antifungal, and antitumor research. This compound's unique structure, featuring a fluorinated phenyl group and a thiazol-2-one moiety, suggests a range of possible interactions with biological targets.
- Molecular Formula: C9H6FNOS
- Molecular Weight: 195.21 g/mol
- CAS Number: 1095110-42-1
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of thiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 µM to over 200 µM against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Thiazole Derivatives
Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
---|---|---|
This compound | TBD | TBD |
Related Thiazole Derivative A | 5.64 | 8.33 |
Related Thiazole Derivative B | 13.40 | 156.47 |
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Similar thiazole derivatives have shown promising results against fungal pathogens like Candida albicans. The MIC values reported for antifungal activity ranged from 16.69 µM to over 200 µM .
Table 2: Antifungal Activity of Thiazole Derivatives
Compound | MIC (µM) against C. albicans | MIC (µM) against Fusarium oxysporum |
---|---|---|
This compound | TBD | TBD |
Related Thiazole Derivative A | 16.69 | 56.74 |
Related Thiazole Derivative B | TBD | TBD |
Antitumor Activity
The compound's potential antitumor properties have also been investigated. Some studies suggest that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . However, specific data regarding the antitumor activity of this compound remains limited.
Case Studies
- Study on Thiazole Derivatives : A comprehensive study evaluated the biological activities of various thiazole derivatives, including those structurally related to this compound. The results indicated that modifications in the thiazole ring significantly affected both antibacterial and antifungal activities .
- Mechanistic Insights : Another investigation focused on the mechanism of action for similar compounds showed that the presence of electron-withdrawing groups like fluorine enhances biological activity by increasing the compound's reactivity towards bacterial enzymes .
Properties
IUPAC Name |
4-(3-fluorophenyl)-3H-1,3-thiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYIVYQOWUOKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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